(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
Description
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (CAS: Not explicitly provided; referenced in chromatography data ) is a diaryl methanone derivative featuring a 4-chlorophenyl group and a 4-isopropoxy-substituted phenyl ring (1-methylethoxy = isopropoxy). Its molecular formula is C₁₆H₁₅ClO₂, with a molecular weight of approximately 274.74 g/mol. It has been identified as a related compound in the analysis of fenofibrate derivatives, with a chromatographic retention time of 0.85 and a relative area of 0.1% in impurity profiling studies .
Properties
IUPAC Name |
(4-chlorophenyl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLTXCVJWGIWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452726 | |
| Record name | (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154356-96-4 | |
| Record name | (4-Chlorophenyl){4-[(propan-2-yl)oxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Optimization Parameters
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Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ maximize yield while minimizing side reactions.
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Solvent : Dichloromethane or nitrobenzene (for high electron-deficient substrates).
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Temperature : 0–25°C to control exothermic reactions.
| Parameter | Optimal Value | Yield Range |
|---|---|---|
| Catalyst (AlCl₃) | 1.3 eq | 65–72% |
| Reaction Time | 4–6 hours | — |
| Workup | Aqueous HCl | 90% purity |
This method is limited by the need for rigorous moisture exclusion and challenges in separating AlCl₃ complexes during workup.
Ullmann Coupling for Biaryl Ketone Formation
Ullmann coupling enables the direct formation of carbon-oxygen bonds between aromatic rings. For the target compound, this involves coupling 4-chlorophenylboronic acid with 4-isopropyloxyiodobenzene using a copper(I) catalyst.
Reaction Conditions
Key Advantages
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Regioselectivity : Para-substitution is favored due to steric hindrance from the isopropyl group.
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Functional Group Tolerance : Compatible with halides and ethers.
| Condition | Effect on Yield |
|---|---|
| CuI Loading (10 mol%) | ↑ Yield (78%) |
| Ligand-Free | ↓ Yield (32%) |
| Solvent (Toluene) | ↓ Reactivity |
This method requires stringent oxygen-free conditions and is less scalable due to high catalyst costs.
Nucleophilic Aromatic Substitution
Nucleophilic substitution offers a route to introduce the isopropyloxy group post-ketone formation. Starting with 4-hydroxybenzophenone , the hydroxyl group is replaced with an isopropyl moiety using isopropyl chloride under basic conditions.
Stepwise Synthesis
Challenges
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Competing Elimination : Base-catalyzed side reactions reduce yields.
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Purification : Column chromatography is often required to isolate the product.
| Reagent | Role | Outcome |
|---|---|---|
| NaH | Base | Deprotonation |
| Isopropyl Chloride | Alkylating Agent | O-Isopropylation |
| AlCl₃ | Lewis Acid | Chlorination |
By-Product in Fenofibrate Synthesis
This compound is a known impurity in fenofibrate production. During the synthesis of fenofibrate (isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate ), incomplete esterification or hydrolysis can yield the methanone derivative.
Industrial Process Analysis
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Reaction Pathway :
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Fenofibric acid + Isopropyl halide → Fenofibrate + Impurity F.
-
-
Mitigation Strategies :
| Factor | Impact on Impurity Formation |
|---|---|
| Excess Isopropyl Halide | ↑ Impurity Yield |
| Prolonged Reaction | ↑ Degradation |
| Base (NaOH) | ↑ Hydrolysis Side Reactions |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Friedel-Crafts | 65–72 | Moderate | Low |
| Ullmann Coupling | 70–78 | Low | High |
| Nucleophilic Substitution | 55–60 | High | Moderate |
| By-Product Recovery | 5–10 | Industrial | Negligible |
Key Findings :
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Friedel-Crafts Acylation remains the most widely used method for lab-scale synthesis.
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Ullmann Coupling offers superior yields but is economically prohibitive for large-scale applications.
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By-Product Recovery is critical for pharmaceutical quality control but inefficient for targeted synthesis.
Advanced Purification Techniques
Post-synthesis purification is essential due to the compound’s role as a pharmaceutical impurity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Impurity Profiling and Quality Control
One of the primary applications of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is its role as an impurity reference standard in the pharmaceutical industry. It is utilized for impurity profiling during the manufacturing of Fenofibrate, a drug commonly prescribed for hyperlipidemia. Regulatory bodies such as the FDA require rigorous testing for impurities to ensure drug safety and efficacy. This compound serves as a secondary reference standard to validate analytical methods used in quality control processes .
1.2 Abbreviated New Drug Application (ANDA)
The compound is also integral to the Abbreviated New Drug Application process submitted to the FDA. In this context, it helps demonstrate that generic formulations of Fenofibrate are equivalent to their branded counterparts in terms of quality and performance . The use of this compound in ANDA filings underscores its importance in regulatory compliance and market entry for generic drugs.
Toxicity Studies
2.1 Safety Assessment
Toxicity studies are critical for evaluating the safety profile of pharmaceutical compounds. This compound is employed in toxicity assessments related to Fenofibrate formulations. These studies help identify potential adverse effects and establish safe dosage levels for human consumption . The compound's role in toxicity studies aligns with regulatory requirements that mandate comprehensive safety evaluations before drug approval.
Research and Development
3.1 Analytical Chemistry
In the field of analytical chemistry, this compound is used as a calibration standard in high-performance liquid chromatography (HPLC). This application is crucial for determining the concentration of Fenofibrate and its impurities in various formulations . The precise quantification facilitated by this compound aids researchers in developing robust analytical methods that comply with pharmacopoeial standards.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone involves its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in the regulation of lipid metabolism. By activating PPARs, this compound helps in reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone but differ in substituents, leading to distinct physicochemical and biological properties.
Substituent Variations on the Aromatic Rings
Table 1: Comparison Based on Substituent Modifications
Key Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : The isopropoxy group in the target compound donates electrons through its oxygen atom, enhancing resonance stabilization compared to electron-withdrawing substituents like halogens .
- Steric Effects : Bulky substituents (e.g., isopropoxy) may hinder interactions with biological targets compared to smaller groups (e.g., methoxy) .
Modifications in the Central Methanone Group
Table 2: Comparison Based on Core Structure Variations
| Compound Name | Core Structure Modification | Impact on Properties | References |
|---|---|---|---|
| 1-(4-Chloro-2-methylphenyl)ethanone | Methanone replaced with ethanone; methyl substituent | Reduced planarity; altered pharmacokinetics due to increased hydrophobicity. | |
| 1-[4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl]ethanone | Additional methoxy group on the aryl ring | Enhanced solubility and antioxidant potential via dual oxygen-containing substituents. | |
| 3-(4-Chlorophenyl)-2-oxiranylmethanone | Incorporates an oxirane (epoxide) ring | Higher reactivity due to strained epoxide; potential for nucleophilic attack. |
Key Insights :
- Planarity and Bioactivity: Diarylmethanones (e.g., the target compound) exhibit greater planarity than ethanone derivatives, facilitating π-π stacking in receptor binding .
Biological Activity
The compound (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone , also known by its CAS number 154356-96-4, is a synthetic organic molecule that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a chlorophenyl group and an ethoxy-substituted phenyl group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Enzyme Inhibition
Research indicates that similar compounds in its class have shown inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis. The inhibition of tyrosinase can lead to potential applications in treating hyperpigmentation disorders and other skin-related conditions .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Tyrosinase Inhibition Study : A series of phenolic compounds were evaluated for their ability to inhibit tyrosinase. The most promising derivatives demonstrated IC50 values in the low micromolar range, indicating effective inhibition comparable to established inhibitors . This suggests that this compound could be further explored for its potential as a skin-lightening agent.
- Antimicrobial Activity Assessment : A study investigated the antimicrobial properties of various derivatives similar to this compound against common pathogens. Results indicated significant inhibition zones, highlighting the compound's potential utility in treating infections .
Research Findings
Recent advancements in the synthesis and evaluation of this compound have led to promising findings:
- Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques, followed by characterization through NMR and mass spectrometry to confirm its structure .
- Biological Assays : Various assays have been conducted to assess the compound's biological activities, including MTT assays for cell viability and enzyme activity assays for tyrosinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
